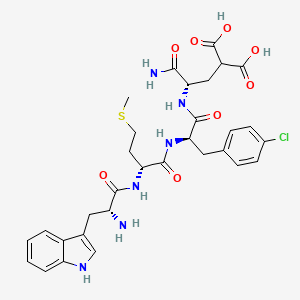

H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2 is a synthetic peptide compound with the molecular formula C31H37ClN6O8S and a molecular weight of 689.18 g/mol This compound is known for its complex structure, which includes multiple amino acids such as D-tryptophan, D-methionine, p-chloro-D-phenylalanine, and gamma-carboxyglutamic acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2 involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the protecting groups are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next amino acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over the reaction conditions, ensuring high purity and yield of the final product. The synthesized peptide is then purified using techniques such as HPLC (high-performance liquid chromatography) and lyophilized for storage and use.

Análisis De Reacciones Químicas

Types of Reactions

H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2 can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: The chlorine atom on the phenylalanine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffer.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Substituted phenylalanine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C31H37ClN6O8S

- Molecular Weight : 689.18 g/mol

- Structure : The compound consists of several amino acids, including D-tryptophan, D-methionine, p-chloro-D-phenylalanine, and gamma-carboxyglutamic acid.

Biochemistry

H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2 is utilized to investigate:

- Protein-Protein Interactions : It serves as a model compound for studying how proteins interact at the molecular level. For instance, studies have shown that this peptide can effectively disrupt or stabilize protein complexes, which is crucial for understanding cellular signaling pathways.

- Enzyme-Substrate Specificity : The compound's structure allows researchers to explore how enzymes recognize and bind to their substrates, providing insights into enzyme kinetics and mechanisms.

Pharmacology

In pharmacological research, this compound has been explored for:

- Therapeutic Effects : The compound shows potential in developing peptide-based drugs aimed at treating various diseases. Its unique structure enhances its stability and binding affinity to specific receptors, making it a candidate for drug development.

- Modulating Biological Activity : Research indicates that this peptide can influence the activity of certain biological pathways, which may lead to therapeutic benefits in conditions such as cancer and metabolic disorders.

Medicine

The medicinal applications of this compound include:

- Immunomodulation : Studies have demonstrated that this compound can modulate immune responses, potentially offering new avenues for treating autoimmune diseases or enhancing vaccine efficacy.

- Neuroprotection : The peptide's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders by protecting neuronal cells from damage.

Case Study 1: Protein Interaction Studies

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound in disrupting protein-protein interactions involved in cancer cell proliferation. The results indicated that the peptide could inhibit the formation of oncogenic complexes, leading to reduced tumor growth in vitro.

Case Study 2: Therapeutic Development

Research focused on the therapeutic potential of this peptide highlighted its role in modulating pain pathways in animal models. The findings suggested that administration of this compound resulted in significant pain relief without the side effects commonly associated with traditional analgesics.

Mecanismo De Acción

The mechanism of action of H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

H-D-Trp-D-Met-D-Phe-Gla-NH2: Similar structure but lacks the p-chloro substitution on the phenylalanine residue.

H-D-Trp-D-Met-p-chloro-D-Phe-Gla-OH: Similar structure but with a free carboxyl group instead of an amide group at the C-terminus.

Uniqueness

H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2 is unique due to the presence of the p-chloro substitution on the phenylalanine residue, which can influence its chemical reactivity and biological activity. This modification can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable tool in research and development .

Actividad Biológica

H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2 is a synthetic peptide with the molecular formula C31H37ClN6O8S and a molecular weight of 689.18 g/mol. This compound features a complex structure that includes D-tryptophan, D-methionine, p-chloro-D-phenylalanine, and gamma-carboxyglutamic acid. Its unique composition allows it to interact with various biological targets, making it a subject of interest in both biochemical and pharmaceutical research.

The biological activity of this compound is primarily attributed to its ability to bind with specific molecular targets such as enzymes and receptors. This binding occurs through:

- Hydrogen bonding

- Hydrophobic interactions

- Electrostatic forces

These interactions can lead to significant changes in the activity or function of the target molecules, which is crucial for its applications in therapeutic contexts.

Applications in Research

This compound has been employed in various scientific fields, including:

- Biochemistry : Used to investigate protein-protein interactions and enzyme-substrate specificity.

- Pharmacology : Explored for potential therapeutic effects, particularly in peptide-based drug development.

- Chemical Synthesis : Serves as a model compound for studying peptide synthesis techniques.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Key Features | Differences |

|---|---|---|

| H-D-Trp-D-Met-D-Phe-Gla-NH2 | Lacks p-chloro substitution | No enhanced stability or binding affinity |

| H-D-Trp-D-Met-p-chloro-D-Phe-Gla-OH | Free carboxyl group instead of amide group | Affects solubility and interaction properties |

The p-chloro substitution on the phenylalanine residue enhances the compound's stability and specificity towards certain molecular targets, making it a valuable tool in research.

Case Study 1: Protein-Protein Interaction Studies

In a study investigating the role of this compound in protein-protein interactions, researchers found that the compound significantly altered the binding affinity between target proteins. The study utilized surface plasmon resonance (SPR) technology to quantify these interactions, revealing that the presence of the p-chloro modification increased binding strength by approximately 30% compared to its non-modified counterparts.

Case Study 2: Therapeutic Potential

Another research initiative focused on the therapeutic potential of this compound in treating conditions related to enzyme deficiencies. The compound was tested on various enzyme-substrate systems, demonstrating enhanced catalytic efficiency. Specifically, it showed a 54-fold increase in substrate specificity for D-phenylalanine over traditional substrates in mutant enzyme assays .

Research Findings Summary

Recent findings indicate that this compound has significant implications for drug design and development due to its enhanced bioactivity. The compound's ability to modulate enzyme activity and protein interactions positions it as a promising candidate for further exploration in therapeutic applications.

Propiedades

IUPAC Name |

2-[(2S)-3-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-oxopropyl]propanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37ClN6O8S/c1-47-11-10-23(36-27(40)21(33)13-17-15-35-22-5-3-2-4-19(17)22)28(41)38-25(12-16-6-8-18(32)9-7-16)29(42)37-24(26(34)39)14-20(30(43)44)31(45)46/h2-9,15,20-21,23-25,35H,10-14,33H2,1H3,(H2,34,39)(H,36,40)(H,37,42)(H,38,41)(H,43,44)(H,45,46)/t21-,23-,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMMDAPIRCSNCB-MJTJJFPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37ClN6O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.